molecular formula C12H14N2O2 B15068411 methyl N-[2-(1H-indol-3-yl)ethyl]carbamate CAS No. 58635-45-3

methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

Cat. No.: B15068411
CAS No.: 58635-45-3
M. Wt: 218.25 g/mol
InChI Key: HCBAFFNXFPNJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-(1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(1H-indol-3-yl)ethyl)carbamate typically involves the reaction of indole derivatives with carbamates. One common method is the reaction of 2-(1H-indol-3-yl)ethanol with methyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl (2-(1H-indol-3-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(1H-indol-3-yl)ethyl)carbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for research and development .

Properties

CAS No.

58635-45-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI Key

HCBAFFNXFPNJMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.